An In-depth Technical Guide to Ethyl 5-Hydroxy-4-isoxazolecarboxylate
An In-depth Technical Guide to Ethyl 5-Hydroxy-4-isoxazolecarboxylate
This guide provides a comprehensive technical overview of Ethyl 5-Hydroxy-4-isoxazolecarboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical identity, synthesis protocols, key applications, and the scientific principles guiding its use.
Introduction: The Versatility of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Isoxazoles are known to exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties.[1] Ethyl 5-Hydroxy-4-isoxazolecarboxylate, a substituted isoxazole, serves as a valuable and versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[2] Its unique electronic and structural features allow for further functionalization, making it a key intermediate for creating diverse chemical libraries for drug discovery.[2]
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the foundation of reproducible science. The primary identifier for Ethyl 5-Hydroxy-4-isoxazolecarboxylate is its CAS (Chemical Abstracts Service) number. However, it's crucial to note that this compound exists in tautomeric forms, primarily as Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate. The CAS number 500348-26-5 corresponds to the hydroxy-isoxazole form.[3]
A closely related and often-cited tautomer is Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate, which has the CAS number 73710-42-6 .[4] For the purpose of this guide, we will refer to the compound by its hydroxy-isoxazole name, while acknowledging its tautomeric nature.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | Ethyl 5-Hydroxy-4-isoxazolecarboxylate | TCI[3] |
| Synonym(s) | ethyl 5-oxo-2H-1,2-oxazole-4-carboxylate | TCI[3] |
| CAS Number | 500348-26-5 | TCI[3] |
| Molecular Formula | C6H7NO4 | TCI[3], PubChem[4] |
| Molecular Weight | 157.12 g/mol | PubChem[4] |
| Topological Polar Surface Area | 65 Ų (for oxo- form) | PubChem[4] |
| Hydrogen Bond Donor Count | 0 (for oxo- form) | PubChem[4] |
| Hydrogen Bond Acceptor Count | 5 (for oxo- form) | PubChem[4] |
The physicochemical properties in Table 1, particularly the polar surface area and hydrogen bonding characteristics, are critical predictors of a molecule's behavior in biological systems, influencing factors like membrane permeability and receptor binding.
Synthesis Methodology: A Mechanistic Approach
The synthesis of substituted isoxazoles like Ethyl 5-Hydroxy-4-isoxazolecarboxylate is a well-established area of organic chemistry. A common and effective strategy involves the condensation of a β-ketoester derivative with hydroxylamine. A patent for a related compound, ethyl 5-methylisoxazole-4-carboxylate, outlines a robust, two-step process suitable for industrial scale-up, which can be adapted for this synthesis.[5]
The general principle involves creating an electrophilic intermediate from a β-dicarbonyl compound, which then undergoes cyclization with hydroxylamine.
Diagram 1: Generalized Synthesis Pathway
Below is a conceptual workflow for the synthesis, starting from readily available starting materials.
Caption: Generalized two-step synthesis of the target isoxazole.
Detailed Experimental Protocol (Illustrative)
This protocol is based on established methods for analogous compounds.[1][5]
PART A: Synthesis of Diethyl 2-(ethoxymethylene)malonate
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Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
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Reagent Charging: Charge the flask with triethyl orthoformate, diethyl malonate, and a catalytic amount of anhydrous zinc chloride.
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Reaction Initiation: Add acetic anhydride dropwise while stirring. The addition is exothermic and should be controlled.
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Heating and Reflux: Heat the mixture under reflux for several hours. The progress can be monitored by TLC or GC to ensure the consumption of starting materials.
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Work-up and Purification: After cooling, the reaction mixture is typically purified by fractional distillation under reduced pressure to isolate the diethyl 2-(ethoxymethylene)malonate intermediate.
PART B: Cyclization to form Ethyl 5-Hydroxy-4-isoxazolecarboxylate
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Base Preparation: In a separate flask, prepare a solution of sodium ethoxide in absolute ethanol. This is a highly reactive base and must be handled under anhydrous conditions to prevent hydrolysis.
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Hydroxylamine Addition: Add hydroxylamine hydrochloride to the sodium ethoxide solution. This in-situ formation of free hydroxylamine is a common and effective technique.
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Cyclization Reaction: Cool the hydroxylamine solution in an ice bath and add the diethyl 2-(ethoxymethylene)malonate intermediate dropwise. The isoxazole ring forms via a nucleophilic attack followed by cyclization and elimination of ethanol.
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Acidification and Isolation: After the reaction is complete, carefully acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.
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Purification: The crude product can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure Ethyl 5-Hydroxy-4-isoxazolecarboxylate.
Applications in Drug Discovery and Agrochemicals
Ethyl 5-Hydroxy-4-isoxazolecarboxylate is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the reactive sites on the isoxazole ring, which allow for the introduction of various functional groups to modulate biological activity.
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Pharmaceutical Development: It serves as a scaffold for creating derivatives with anti-inflammatory and analgesic properties.[2] The isoxazole core is a bioisostere for other five-membered rings, allowing chemists to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Agrochemical Synthesis: The compound is an intermediate in the synthesis of modern herbicides and fungicides.[2] The isoxazole moiety can confer potent biological activity against weeds and fungal pathogens, contributing to enhanced crop protection.
Quality Control and Characterization Workflow
Ensuring the purity and identity of the synthesized compound is paramount. A standard workflow for characterization is outlined below.
Diagram 2: Post-Synthesis Characterization Workflow
Caption: Standard workflow for purification and analysis.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The proton NMR will show characteristic signals for the ethyl group (a triplet and a quartet) and protons on the isoxazole ring.
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C6H7NO4.[4]
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >98% for use in further synthetic steps.
Conclusion
Ethyl 5-Hydroxy-4-isoxazolecarboxylate is a foundational building block in synthetic chemistry. Its straightforward, high-yield synthesis and the chemical versatility of the isoxazole ring make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, properties, and analytical characterization is essential for leveraging its full potential in the creation of novel, high-value molecules.
References
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CP Lab Safety. ethyl 3-ethyl-5-hydroxy-isoxazole-4-carboxylate, min 97%, 10 grams. Available from: [Link]
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ChemSynthesis. ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylate. Available from: [Link]
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凯美商城. ethyl 3-ethyl-5-hydroxy-isoxazole-4-carboxylate. Available from: [Link]
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Kennedy, A. R., et al. (2003). Ethyl 5-oxo-2,5-dihydro-4-isoxazolecarboxylate hydroxylamine salt. Acta Crystallographica Section E: Structure Reports Online, 59(10), o1410-o1412. Available from: [Link]
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ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Available from: [Link]
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McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. Available from: [Link]
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PubChem. Ethyl 4-hydroxyisoxazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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ChemSynthesis. ethyl 3-hydroxy-4-methyl-5-isoxazolecarboxylate. Available from: [Link]
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PubChem. Ethyl 5-oxo-4,5-dihydroisoxazole-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
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